molecular formula C7H12N2O2 B6222479 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2770359-72-1

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B6222479
CAS No.: 2770359-72-1
M. Wt: 156.2
InChI Key:
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Description

8-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxazolidinone ring fused with a diazaspiro nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
  • 2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Uniqueness

8-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves the formation of a spirocyclic ring system through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,5-dimethoxyaniline", "phosgene", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with 2,5-dimethoxyaniline in the presence of sodium hydroxide to form 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol", "Step 3: Conversion of 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol to the corresponding isocyanate using phosgene", "Step 4: Cyclization of the isocyanate with sodium borohydride to form the spirocyclic intermediate", "Step 5: Oxidation of the spirocyclic intermediate with acetic acid to form the desired product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one", "Step 6: Purification of the product by recrystallization from a suitable solvent such as water or ethanol" ] }

CAS No.

2770359-72-1

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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